2-(sulfanylmethyl)succinic acid
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Overview
Description
2-(sulfanylmethyl)succinic acid is an organic compound that belongs to the class of thiols, which are sulfur-containing compounds. It is characterized by the presence of a mercapto group (-SH) and two carboxylic acid groups (-COOH). This compound is known for its versatility and is used in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(sulfanylmethyl)succinic acid can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with thiourea, followed by hydrolysis to yield the desired product. The reaction typically requires acidic conditions and elevated temperatures to proceed efficiently.
Industrial Production Methods: In an industrial setting, the production of mercaptomethylbutanedioic acid often involves the use of large-scale reactors and continuous flow processes. The starting materials are fed into the reactor, where they undergo the necessary chemical transformations under controlled conditions. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 2-(sulfanylmethyl)succinic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers or thioesters.
Scientific Research Applications
2-(sulfanylmethyl)succinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand for metal ions in biochemical studies.
Industry: It is used in the production of polymers and as a stabilizer for certain chemical processes.
Mechanism of Action
The mechanism of action of mercaptomethylbutanedioic acid involves its ability to form strong bonds with metal ions and other electrophilic species. The thiol group can donate electrons to form stable complexes, while the carboxylic acid groups can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in various chemical and biological processes.
Comparison with Similar Compounds
2-(sulfanylmethyl)succinic acid can be compared with other thiol-containing compounds, such as:
Mercaptosuccinic acid: Similar structure but lacks the additional methyl group.
Thiomalic acid: Another thiol-containing compound with similar reactivity.
Cysteine: An amino acid with a thiol group, commonly found in proteins.
Uniqueness: this compound is unique due to its combination of a thiol group and two carboxylic acid groups, which provide it with a distinct set of chemical properties and reactivity. This makes it particularly useful in applications where both thiol and carboxylic acid functionalities are required.
Properties
Molecular Formula |
C5H8O4S |
---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
2-(sulfanylmethyl)butanedioic acid |
InChI |
InChI=1S/C5H8O4S/c6-4(7)1-3(2-10)5(8)9/h3,10H,1-2H2,(H,6,7)(H,8,9) |
InChI Key |
SVEXORXGIFDNOF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CS)C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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